molecular formula C12H13N B8688412 Benzonitrile, 4-(4-pentenyl)- CAS No. 95063-00-6

Benzonitrile, 4-(4-pentenyl)-

Cat. No. B8688412
CAS RN: 95063-00-6
M. Wt: 171.24 g/mol
InChI Key: JZKVGEZTJDWQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4-(4-pentenyl)- is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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properties

CAS RN

95063-00-6

Product Name

Benzonitrile, 4-(4-pentenyl)-

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-pent-4-enylbenzonitrile

InChI

InChI=1S/C12H13N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h2,6-9H,1,3-5H2

InChI Key

JZKVGEZTJDWQJP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 6.5 g of methyl-triphenylphosphonium bromide in 50 ml of t-butyl methyl ether was treated with 2.1 g of potassium t-butylate at -5° C. and the mixture was then stirred at room temperature for 40 minutes. Subsequently, the mixture was treated at 0° C. with a solution of 2.6 g of 4-(p-cyanophenyl)butyraldehyde in 30 ml of t-butyl methyl ether and the resulting mixture was stirred for 1 hour at room temperature. Thereafter, the reaction mixture was treated with water and extracted three times with diethyl ether. The organic phases were washed twice with water, dried over magnesium sulphate, filtered and concentrated. The crystalline residue was dissolved in hot ethyl acetate, the solution was treated with petroleum ether and the precipitated triphenylphosphine was filtered off. The oil obtained after concentrating the filtrate was purified by chromatography on silica gel with ethyl acetate/petroleum ether (vol. 5:95), whereby 1.92 g of p-(4-pentenyl)benzonitrile were isolated as a light yellowish liquid.
[Compound]
Name
potassium t-butylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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